molecular formula C11H14BrNO B1344547 2-bromo-N-(2-ethylphenyl)propanamide CAS No. 42242-54-6

2-bromo-N-(2-ethylphenyl)propanamide

Cat. No. B1344547
CAS RN: 42242-54-6
M. Wt: 256.14 g/mol
InChI Key: LWJAXGNJDOGSJL-UHFFFAOYSA-N
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Description

2-bromo-N-(2-ethylphenyl)propanamide, also known as 2-bromo-N-ethylbenzamide, is a brominated amide that has been used in a variety of scientific research applications, including organic synthesis, drug discovery and development, and biochemistry. It is a colorless solid that has a melting point of 109-110°C. 2-bromo-N-(2-ethylphenyl)propanamide is a versatile reagent that has been used in a wide range of synthetic organic chemistry applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Fluorescent ATRP Initiator

2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and characterized, demonstrating its efficiency as a fluorescent ATRP initiator in the polymerization of acrylates. This highlights its potential role in advanced polymer synthesis techniques, offering insights into the molecular structure and fluorescence properties for polymer research applications (Kulai & Mallet-Ladeira, 2016).

Reactivity and Product Selectivity

The reactivity of similar compounds, specifically 3-bromo-N-(p-bromophenyl)propanamide, with different bases has been studied, revealing two possible deprotonation sites leading to the selective formation of β-lactams or acrylanilides. This research provides valuable data on controlling reaction pathways to obtain desired products from β-bromopropanamide derivatives, which could be beneficial in the synthesis of biologically active compounds or materials (Pandolfi et al., 2019).

Molecular Properties and Isomerization Studies

An investigation into the molecular properties of two paracetamol analogues, including a compound structurally similar to 2-bromo-N-(2-ethylphenyl)propanamide, used spectroscopic and computational approaches to assess intramolecular interactions, isomerization, and vibrational frequencies. This study contributes to understanding the molecular behavior of bromo-propanamide derivatives and their potential applications in drug design and molecular engineering (Viana et al., 2016).

Antimicrobial Properties

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which includes structures analogous to 2-bromo-N-(2-ethylphenyl)propanamide, explored their synthesis, cyclization, and antimicrobial properties. The study highlights the potential of such compounds in developing new antimicrobial agents, offering a pathway for the creation of novel drugs to combat resistant bacterial and fungal strains (Baranovskyi et al., 2018).

properties

IUPAC Name

2-bromo-N-(2-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJAXGNJDOGSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-ethylphenyl)propanamide

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